terbium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Terbium is a chemical element with the symbol Tb and atomic number 65. It is a silvery-white, rare earth metal that belongs to the lanthanide series of the periodic table. This compound is moderately hard and stable in air when in pure form. It was discovered in 1843 by Swedish chemist Carl Gustaf Mosander in a heavy rare-earth fraction called yttria .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Terbium can be obtained through various synthetic routes One common method involves the reduction of this compound fluoride (TbF₃) with calcium metalAnother method involves the use of solvent-solvent extraction and ion-exchange techniques to isolate this compound from its ores .

Industrial Production Methods: Industrially, this compound is primarily extracted from minerals such as bastnasite and laterite ion-exchange clays. The metal is prepared in a highly pure form by metallothermic reduction of the anhydrous fluoride with calcium metal. This method ensures high purity and is widely used in commercial production .

Análisis De Reacciones Químicas

Types of Reactions: Terbium undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with halogens to form this compound halides, such as this compound fluoride (TbF₃), this compound chloride (TbCl₃), this compound bromide (TbBr₃), and this compound iodide (TbI₃). It also reacts with water to form this compound hydroxide (Tb(OH)₃) .

Common Reagents and Conditions:

Oxidation: this compound reacts with oxygen to form this compound oxide (Tb₂O₃).

Reduction: this compound fluoride can be reduced with calcium metal to produce pure this compound.

Major Products:

This compound Oxide (Tb₂O₃): Used in ceramics and as a phosphor in solid-state devices.

This compound Fluoride (TbF₃): Used in various industrial applications.

This compound Chloride (TbCl₃): Used in chemical synthesis and research.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of terbium involves its interaction with various molecular targets and pathways. In biological systems, this compound ions can form complexes with biomolecules, leading to changes in their fluorescence properties. This makes this compound an excellent tool for fluorescence microscopy and molecular detection . In industrial applications, this compound’s magnetostrictive properties enable it to convert magnetic energy into kinetic energy, making it useful in various mechanical devices .

Comparación Con Compuestos Similares

Terbium is similar to other lanthanides such as dysprosium, europium, and gadolinium. it has unique properties that set it apart:

Propiedades

Número CAS |

54576-84-0 |

|---|---|

Fórmula molecular |

Tb84 |

Peso molecular |

13349.730 g/mol |

Nombre IUPAC |

terbium |

InChI |

InChI=1S/84Tb |

Clave InChI |

JLQZHBHELGBCLX-UHFFFAOYSA-N |

SMILES canónico |

[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

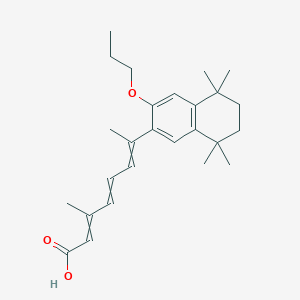

![(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;2-hydroxybenzoic acid](/img/structure/B13392511.png)

![2H-Pyran-4-acetic acid, 5-carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, [2S-(2alpha,3E,4beta)]-; (2S,3E,4S)-5-Carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-4-acetic acid](/img/structure/B13392528.png)

![Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13392536.png)

![[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13392546.png)

![2-[2-(1,3-Benzodioxol-5-yl)-3-hydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392554.png)

![Naphtho[1,2-d]thiazole-2(1H)-thione](/img/structure/B13392564.png)

![6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B13392567.png)

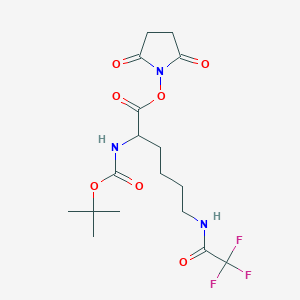

![(S)-N-((R)-1-(Benzo[d][1,3]dioxol-5-yl)butyl)-3,3-diethyl-2-(4-(4-methylpiperazine-1-carbonyl)phenoxy)-4-oxoazetidine-1-carboxamide](/img/structure/B13392590.png)